![molecular formula C18H16N2O B14306323 10H-Pyrido[2,3-b]carbazole, 7-methoxy-5,11-dimethyl- CAS No. 125791-15-3](/img/structure/B14306323.png)
10H-Pyrido[2,3-b]carbazole, 7-methoxy-5,11-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10H-Pyrido[2,3-b]carbazole, 7-methoxy-5,11-dimethyl- is a synthetic organic compound belonging to the pyridocarbazole family. This compound is structurally related to ellipticine, a natural product known for its potent anti-cancer properties . The unique structure of 10H-Pyrido[2,3-b]carbazole, 7-methoxy-5,11-dimethyl- makes it an interesting subject for scientific research, particularly in the fields of medicinal chemistry and pharmacology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 10H-Pyrido[2,3-b]carbazole, 7-methoxy-5,11-dimethyl- involves multiple steps. One common synthetic route starts with the reaction of 2-acetyl-4-chloro-3-lithiopyridine ethylene glycol ketal with 3-formyl-5-methoxy-1-methyl-indole. The resulting alcohols are then reduced using triethylsilane and trifluoroacetic acid, followed by cyclodehydration to form the desired pyridocarbazole structure . Another method involves the condensation of substituted 2-amino carbazoles with ethoxymethylene-dioxane-dione, followed by thermal cyclization and chlorination .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general principles of organic synthesis, such as optimization of reaction conditions and scaling up of laboratory procedures, would apply.
Análisis De Reacciones Químicas
Types of Reactions
10H-Pyrido[2,3-b]carbazole, 7-methoxy-5,11-dimethyl- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can modify the electronic properties of the compound.
Substitution: Nucleophilic substitution reactions can introduce different substituents at specific positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like dialkylamino alkylamines are used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can produce various amino-substituted derivatives .
Aplicaciones Científicas De Investigación
10H-Pyrido[2,3-b]carbazole, 7-methoxy-5,11-dimethyl- has several scientific research applications:
Chemistry: It is used to study the properties and behavior of pyridocarbazole compounds.
Medicine: Research focuses on its potential as a therapeutic agent, particularly in oncology.
Mecanismo De Acción
The mechanism of action of 10H-Pyrido[2,3-b]carbazole, 7-methoxy-5,11-dimethyl- is similar to that of ellipticine. It exerts its effects primarily through intercalation with DNA and inhibition of topoisomerase II . These interactions disrupt DNA replication and transcription, leading to cell cycle arrest and apoptosis in cancer cells. Additionally, the compound may interact with other molecular targets, such as kinases and transcription factors .
Comparación Con Compuestos Similares
Similar Compounds
Ellipticine: A natural product with potent anti-cancer properties.
Isoellipticine: A synthetic derivative with similar biological activities.
Ethyl 5,11-dimethyl-10H-pyrido[3,4-b]carbazole-7-carboxylate: Another synthetic analogue with potential therapeutic applications.
Uniqueness
10H-Pyrido[2,3-b]carbazole, 7-methoxy-5,11-dimethyl- stands out due to its unique structural features and the specific synthetic routes used to produce it. Its methoxy and dimethyl substituents contribute to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
Propiedades
Número CAS |
125791-15-3 |
|---|---|
Fórmula molecular |
C18H16N2O |
Peso molecular |
276.3 g/mol |
Nombre IUPAC |
7-methoxy-5,11-dimethyl-10H-pyrido[2,3-b]carbazole |
InChI |
InChI=1S/C18H16N2O/c1-10-13-5-4-8-19-17(13)11(2)18-16(10)14-9-12(21-3)6-7-15(14)20-18/h4-9,20H,1-3H3 |
Clave InChI |
NACPWLNTPJIVTL-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C=CC=NC2=C(C3=C1C4=C(N3)C=CC(=C4)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


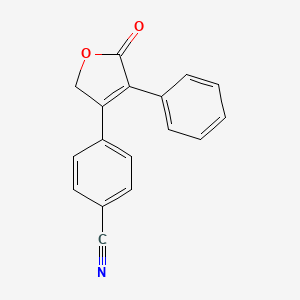

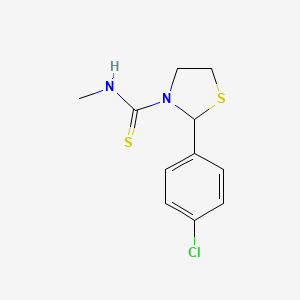
![Spiro[cyclohexane-3,9'-fluorene]-1-one](/img/structure/B14306258.png)
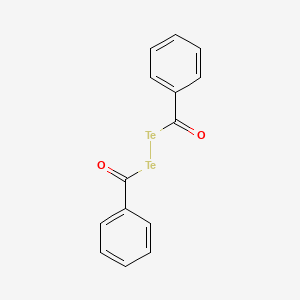
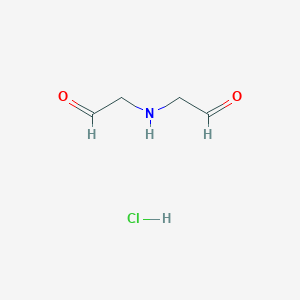
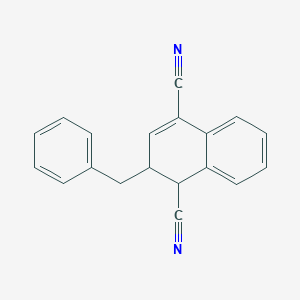
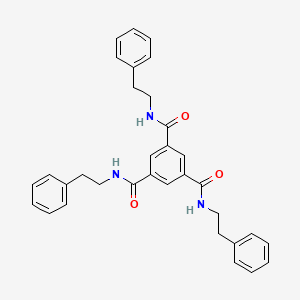
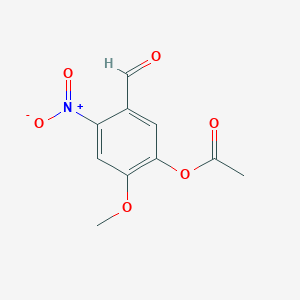
![2-Oxo-2-phenylethyl [(naphthalen-1-yl)oxy]acetate](/img/structure/B14306305.png)
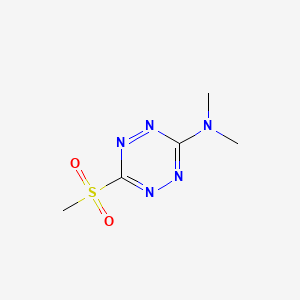
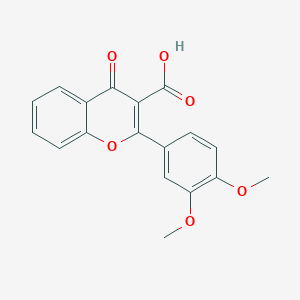
![Diethyl 2-[(4-methoxyphenyl)methylidene]butanedioate](/img/structure/B14306330.png)
![1-[(Chloromethoxy)methyl]-5-fluoropyrimidine-2,4(1H,3H)-dione](/img/structure/B14306337.png)
